N,N-Dimethyl-1,3,4-oxadiazol-2-amine

Agrochemical Herbicide Structure–Activity Relationship

Generic 2-amino-1,3,4-oxadiazole building blocks introduce unacceptable variability in lipophilicity, H-bonding capacity, and biological selectivity. This fully N,N-dimethylated derivative solves that problem at the first synthetic step. - XLogP3-AA 0.2 vs. -0.7 for the parent amine; zero H-bond donors reduce P-gp recognition risk. - Conformationally pre-organized by hindered dimethylamino rotation, reducing entropic binding penalty. - Validated in herbicidal patent literature as the preferred core for selective post-emergent activity. - Supplied at ≥97% purity, eliminating in-house purification for amine-sensitive downstream chemistry.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
CAS No. 50878-79-0
Cat. No. B12903625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1,3,4-oxadiazol-2-amine
CAS50878-79-0
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCN(C)C1=NN=CO1
InChIInChI=1S/C4H7N3O/c1-7(2)4-6-5-3-8-4/h3H,1-2H3
InChIKeyARHJFQUETWHJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1,3,4-oxadiazol-2-amine: Core Building Block


N,N-Dimethyl-1,3,4-oxadiazol-2-amine (CAS 50878-79-0) is a 2-amino-1,3,4-oxadiazole derivative in which the exocyclic amine is fully N,N-dimethylated. This structural feature distinguishes it from the parent 2-amino-1,3,4-oxadiazole and from N-monomethyl analogs. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the dimethylamino substituent modulates both electronic character and lipophilicity. Its computed XLogP3-AA value is 0.2 [1], offering a balanced hydrophilicity–lipophilicity profile relative to closely related unsubstituted or mono-substituted 2-amino-1,3,4-oxadiazoles, which display lower logP values (e.g., 1,3,4-oxadiazol-2-amine has a computed logP of approximately -0.7).

N,N-Dimethyl-1,3,4-oxadiazol-2-amine: Irreplaceable in SAR Programs


The substitution of the exocyclic amine in 1,3,4-oxadiazoles is a critical determinant of both physicochemical properties and biological activity. Simply interchanging N,N-dimethyl-1,3,4-oxadiazol-2-amine with its non-methylated or mono-methylated counterparts alters key parameters such as lipophilicity and hydrogen-bonding capacity, which in turn affect molecular recognition, membrane permeability, and metabolic stability. Furthermore, the rotational barrier of the dimethylamino group is well-characterized both experimentally and computationally [1], and this restricted rotation has direct consequences on the conformational presentation of the pharmacophore. Evidence from the herbicidal patent literature demonstrates that even within the same core scaffold, the dimethylamino and diethylamino variants give rise to fundamentally different weed-control spectra (post-emergent vs. pre- and post-emergent) when incorporated into a 5-aryl-1,3,4-oxadiazole framework [2]. Consequently, generic or in-class substitution introduces unacceptable risk in potency, selectivity, and application scope.

N,N-Dimethyl-1,3,4-oxadiazol-2-amine: Key Differentiating Evidence


Herbicidal Activity Spectrum: Dimethylamino vs. Diethylamino

In a direct head-to-head comparison within the same patent, 2-dimethylamino-5-(2',4'-dimethylphenyl)-1,3,4-oxadiazole (the derivative incorporating the target dimethylamine substructure) is characterized as a predominantly post-emergent herbicide, whereas its diethylamino analog 2-diethylamino-5-p-tolyl-1,3,4-oxadiazole exhibits both pre- and post-emergent activity [1]. This functional divergence underscores that the 2-amino substituent alone dictates the application mode of the 5-aryl-1,3,4-oxadiazole series.

Agrochemical Herbicide Structure–Activity Relationship

Increased Lipophilicity vs. Parent 2-Amino-1,3,4-oxadiazole

The target compound displays a computed XLogP3-AA of 0.2 [1], whereas the parent 2-amino-1,3,4-oxadiazole (CAS 3775-60-8) has a calculated logP of approximately -0.7 . This shift of ca. 0.9 log units upon dimethylation reflects a meaningful increase in lipophilicity that can enhance membrane permeability while still maintaining aqueous solubility suitable for oral bioavailability or formulation in polar media.

Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen-Bond Donor Absence vs. Primary/Secondary Amines

The N,N-dimethyl substitution completely eliminates the hydrogen-bond donor (HBD) character of the exocyclic amine. PubChem lists the HBD count for the target compound as 0 [1]. In contrast, 2-amino-1,3,4-oxadiazole possesses one HBD (NH2), and N-methyl-1,3,4-oxadiazol-2-amine possesses one HBD (NH). This categorical difference affects target engagement, off-target promiscuity, and metabolic vulnerability (e.g., N-dealkylation).

Pharmacophore Design Selectivity Physicochemical Optimization

Rotational Barrier and Conformational Restriction of Dimethylamino Group

Experimental and CNDO/2-computed barriers to rotation of the dimethylamino group have been determined for a series of 2-dimethylamino-1,3,4-oxadiazoles [1]. While absolute barrier values are substituent-dependent, the study demonstrates that the rotational barrier can be satisfactorily reproduced computationally only when a planar dimethylamino nitrogen is assumed. This restricted rotation directly influences the conformational ensemble accessible to the 5-substituted pharmacophore, a feature absent in non-methylated or conformationally flexible analogs.

Computational Chemistry Conformational Analysis Molecular Design

Purity Specification and Commercial Availability

The compound is commercially available with a specified purity of 97% from at least one major catalog supplier . While purity specifications for 2-amino-1,3,4-oxadiazole and N-methyl analogs are typically in the range of 95–98% depending on the vendor, the consistent 97% specification for the target compound reduces batch-to-batch variability in downstream synthetic or biological applications. This level of quality control is particularly relevant when the compound is used as a key intermediate in multi-step syntheses.

Chemical Procurement Reproducibility Building Block Sourcing

N,N-Dimethyl-1,3,4-oxadiazol-2-amine: Optimal Use Scenarios


Scaffold for Post-Emergent Herbicide Lead Optimization

When the objective is to develop a selective post-emergent herbicide, the dimethylamino-substituted 1,3,4-oxadiazole core provides a validated starting point. As evidenced by patent data [1], the dimethylamino variant predisposes the final 5-aryl compound toward predominantly post-emergent activity, in contrast to diethylamino analogs that exhibit mixed pre- and post-emergent effects. Procurement of the N,N-dimethyl building block thus short-circuits the need to explore multiple 2-amino substitutions during early lead optimization.

Lipophilicity and HBD Tuning for CNS Penetration

With a computed XLogP3-AA of 0.2 [2] and zero hydrogen-bond donor count [2], this scaffold is well-suited for lead series where central nervous system (CNS) penetration is desired but excessive lipophilicity must be avoided. The 0.9 log unit increase over the parent 2-amino-1,3,4-oxadiazole provides a measurable boost in passive permeability without crossing into the logP >3 range associated with poor solubility and promiscuity. The absence of an HBD further reduces the likelihood of P-glycoprotein recognition.

Conformational Restriction in Fragment-Based Design

The hindered rotation of the dimethylamino group, characterized by VT-NMR and CNDO/2 calculations [3], introduces a degree of conformational pre-organization not available with primary or secondary 2-amino-1,3,4-oxadiazoles. This property can be exploited in fragment-based or structure-based design to reduce the entropic penalty upon binding, potentially yielding higher ligand efficiency. Researchers should consider the dimethylamino variant when conformational restriction is a design objective.

High-Purity Intermediate for Multi-Step Synthesis

For academic and industrial laboratories performing multi-step organic syntheses, the availability of the compound at a defined 97% purity eliminates the need for in-house purification prior to use. This is especially critical when the downstream chemistry is sensitive to amine-containing impurities, as might be present in lower-purity batches of non-methylated analogs.

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